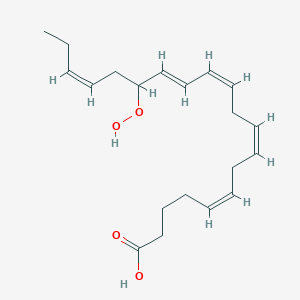

15(S)-Hpepe

Descripción

Propiedades

IUPAC Name |

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMFSFWYWZLDKP-DBVSHIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348024 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125992-60-1 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

15(S)-Hydroxyeicosapentaenoic acid (15(S)-Hpepe), also known as 15-hydroperoxyeicosapentaenoic acid (this compound), is a biologically active eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). This compound plays a significant role in various biological processes, particularly in inflammation and resolution. Understanding its biological activity is crucial for exploring its therapeutic potential in inflammatory diseases.

Chemical Structure and Formation

This compound is formed through the lipoxygenase-mediated oxidation of EPA. The initial product, this compound, is rapidly reduced to this compound, which can further be metabolized into various bioactive lipids, including lipoxins and resolvins. The structure of this compound can be represented as follows:

The biological activity of this compound primarily revolves around its anti-inflammatory properties. Several mechanisms have been identified:

- Inhibition of Pro-inflammatory Mediators : this compound inhibits the formation of leukotrienes and pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation .

- Promotion of Resolution Pathways : It enhances the production of specialized pro-resolving mediators (SPMs), including lipoxin A, which are crucial for resolving inflammation .

- Cellular Signaling : this compound acts as an autocrine and paracrine signaling molecule, influencing various cell types involved in inflammatory responses, including platelets and leukocytes .

Biological Activities and Effects

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models of inflammation:

- Zymosan-Induced Peritonitis Model : In murine models, administration of this compound significantly reduced plasma leakage and leukocyte infiltration during the inflammatory response . This indicates its potential for managing acute inflammatory conditions.

- Aspirin-Triggered Lipoxin Formation : In patients taking aspirin, the presence of this compound was associated with enhanced lipoxin production, suggesting a role in modulating aspirin's anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

15(S)-Hpepe exhibits significant anti-inflammatory properties, making it a candidate for therapeutic interventions in various inflammatory conditions.

Case Studies and Findings

- A study demonstrated that this compound-lysoPC (a derivative) significantly inhibited plasma leakage and leukocyte infiltration in zymosan A-induced inflammation models, indicating its potential in managing acute inflammatory responses .

Cancer Research

The role of this compound in cancer biology is an area of active investigation.

Tumor Suppression

- Regulation of NF-κB Pathway : this compound has been implicated in modulating the NF-κB signaling pathway, which is often activated in cancer cells. It enhances IκBα degradation leading to increased NF-κB activity, potentially influencing tumor growth and survival .

- Negative Cell Cycle Regulation : The metabolite is also noted for its functions as a negative regulator of the cell cycle, suggesting a tumor suppressive role .

Clinical Observations

- Elevated levels of 15-lipoxygenase products, including this compound, have been observed in various cancers, hinting at their involvement in cancer progression and metastasis .

Cardiovascular Health

The cardiovascular implications of this compound are noteworthy due to its effects on platelet function and vascular inflammation.

Platelet Reactivity Inhibition

- Studies have shown that this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic events. This property positions it as a potential therapeutic agent for cardiovascular diseases .

Impact on Vascular Inflammation

- The compound's ability to modulate inflammatory responses within blood vessels suggests it could be beneficial in treating conditions such as atherosclerosis and hypertension .

Data Table: Summary of Applications

Q & A

Q. What are the primary biosynthetic pathways and enzymes involved in 15(S)-HpEPE production?

- This compound is synthesized via the 15-lipoxygenase (15-LOX) pathway from eicosapentaenoic acid (EPA), a ω-3 polyunsaturated fatty acid. The reaction involves oxygenation of EPA at the 15th carbon, producing this hydroperoxy derivative. Key enzymes include 15-LOX isoforms and potential cross-talk with cyclooxygenase (COX) or cytochrome P450 (CYP450) pathways under inflammatory conditions . Methodologically, confirmatory studies require lipid extraction from biological samples (e.g., plasma, cell lysates) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intermediates and validate enzyme activity.

Q. How can researchers detect and quantify this compound in complex biological matrices?

- LC-MS/MS is the gold standard for detection due to its sensitivity and specificity. Key parameters include:

- Chromatography : Reverse-phase C18 columns with gradient elution (mobile phase: methanol/water with 0.1% formic acid).

- Ionization : Electrospray ionization (ESI) in negative mode, monitoring precursor-to-product transitions (e.g., m/z 333→115 for this compound).

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .

Q. What are the known biological roles of this compound in inflammatory processes?

- While less characterized than metabolites like 15(S)-HETE, this compound is hypothesized to modulate inflammation through competitive inhibition of pro-inflammatory eicosanoids (e.g., leukotrienes). Experimental approaches include:

- In vitro models : Treating macrophages or endothelial cells with this compound and measuring cytokine release (e.g., IL-6, TNF-α) via ELISA.

- Genetic knockdown : Silencing 15-LOX in cell lines to observe changes in this compound levels and downstream inflammatory markers .

Advanced Research Questions

Q. How can experimental designs address the instability of this compound in aqueous environments?

- This compound is prone to rapid degradation via redox reactions. Mitigation strategies include:

- Sample preparation : Immediate snap-freezing of tissues, addition of antioxidants (e.g., butylated hydroxytoluene), and minimization of light exposure.

- Kinetic studies : Time-course experiments to determine degradation rates under varying pH and temperature conditions.

- Stabilization : Use of chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .

Q. What methodologies resolve contradictions in reported pro- vs. anti-inflammatory effects of this compound?

- Contradictions may arise from contextual factors (e.g., cell type, concentration, coexisting metabolites). Approaches include:

- Dose-response assays : Testing a broad concentration range (nM to µM) in primary vs. transformed cell lines.

- Pathway mapping : RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. Nrf2 activation).

- Co-culture systems : Investigating interactions between immune cells and stromal cells to mimic in vivo microenvironments .

Q. How can researchers differentiate this compound’s effects from structurally similar eicosanoids like 15(S)-HETE?

- Isomer-specific analysis : Use chiral chromatography to separate enantiomers and assign bioactivity to specific stereoisomers.

- Receptor binding assays : Employ radiolabeled ligands (e.g., ³H-15(S)-HpEPE) to identify unique binding partners via competitive displacement.

- Genetic models : Compare phenotypes in 15-LOX knockout mice supplemented with this compound vs. 15(S)-HETE .

Q. What are the challenges in integrating this compound data with broader lipidomic datasets?

- Data normalization : Account for batch effects using quality control (QC) samples and multivariate statistics (e.g., PCA, PLS-DA).

- Software tools : Leverage platforms like XCMS Online or MetaboAnalyst for pathway enrichment analysis, focusing on lipid metabolism nodes.

- Cross-study validation : Replicate findings in independent cohorts or public datasets (e.g., NIH Metabolomics Workbench) .

Methodological Guidance

Q. How to design a rigorous study investigating this compound’s role in chronic inflammatory diseases?

- Hypothesis-driven framework : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

- "Does this compound attenuate neutrophil infiltration in murine colitis models via PPARγ activation?"

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit data to sigmoidal or bell-shaped curves using tools like GraphPad Prism.

- Bootstrapping : Estimate confidence intervals for EC50/IC50 values in small-sample studies.

- Meta-analysis : Pool data from multiple studies to identify trends obscured by variability .

Data Interpretation and Reporting

Q. How to address non-significant or conflicting results in this compound studies?

- Transparency : Report all data, including outliers, in supplemental materials.

- Post hoc power analysis : Determine if sample sizes were adequate to detect expected effect sizes.

- Mechanistic follow-up : Use CRISPR/Cas9 to validate target engagement or explore alternative pathways (e.g., resolvin biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.